molecular formula C15H21NO5S B14169405 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 4066-17-5

9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B14169405
CAS No.: 4066-17-5
M. Wt: 327.4 g/mol
InChI Key: ASLOBSJSRBLWLV-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound known for its unique spirocyclic structure. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a spirocyclic framework containing both oxygen and nitrogen atoms. The presence of these functional groups and the spirocyclic structure imparts distinct chemical properties to the compound.

Preparation Methods

The synthesis of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of a suitable diol with a sulfonyl chloride derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane include other spirocyclic sulfonyl derivatives, such as:

  • 9-(4-Fluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • 9-(4-Chlorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • 9-(4-Bromophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane

These compounds share a similar spirocyclic core and sulfonyl group but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity.

Properties

CAS No.

4066-17-5

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C15H21NO5S/c1-19-13-3-5-14(6-4-13)22(17,18)16-9-7-15(8-10-16)20-11-2-12-21-15/h3-6H,2,7-12H2,1H3

InChI Key

ASLOBSJSRBLWLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3

Origin of Product

United States

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